molecular formula C26H24N4O2 B1667827 3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)- CAS No. 146136-94-9

3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-

Cat. No. B1667827
M. Wt: 424.5 g/mol
InChI Key: PHJVBZVDUNTGNR-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-Y-5959 is a calcium channel agonist potentially for the treatment of arrhythmia, heart failure and myocardial.

Scientific Research Applications

Cardiotonic Activity

  • Synthesis and Cardiotonic Activity: The synthesis of esters related to 3-pyridinecarboxylic acid derivatives revealed positive inotropic activity, indicating potential cardiotonic applications (Mosti et al., 1992).

Chemical Structure and Stability

  • Structural Rearrangements: The study of structural modifications and rearrangements in similar compounds contributes to a better understanding of their chemical stability and potential therapeutic applications (Kim, 1986).
  • Synthesis and Stability Investigations: Research into the synthesis and stability of related compounds provides insights into the suitability of these compounds for pharmaceutical applications, particularly regarding their stability under various conditions (Kažoka et al., 2007).

Molecular and Electric Field Mapping

  • Mapping of Electric Fields: The study of electric field mapping in compounds structurally similar to 3-pyridinecarboxylic acid derivatives helps in understanding their molecular interactions and potential biological activities (Kumar et al., 1992).

Pharmacological Activities

  • Pharmacological Activities Exploration: Investigations into the pharmacological activities of related compounds, including their potential as antiinflammatory, analgesic, and hypotensive agents, expand the understanding of their therapeutic potential (Mosti et al., 1994).

Synthesis and Molecular Structure

  • Synthesis of Functionalized Compounds: The creation of functionalized pyridines from compounds similar to 3-pyridinecarboxylic acid derivatives aids in the development of new molecular structures with varied applications (Mekheimer et al., 1997).
  • Structural Modifications: Understanding the impact of structural modifications on molecular and crystal structure provides valuable insights for designing compounds with specific properties (Nagarajaiah et al., 2014).

Electrophilic and Catalytic Reactions

  • Electrochemical Behavior: Studying the electrochemical behavior of similar compounds in different mediums can lead to the development of new synthetic methods and potential applications in catalysis (David et al., 1995).

properties

CAS RN

146136-94-9

Product Name

3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

propan-2-yl (4R)-2-amino-5-cyano-6-methyl-4-(3-phenylquinolin-5-yl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C26H24N4O2/c1-15(2)32-26(31)24-23(21(13-27)16(3)30-25(24)28)19-10-7-11-22-20(19)12-18(14-29-22)17-8-5-4-6-9-17/h4-12,14-15,23,30H,28H2,1-3H3/t23-/m1/s1

InChI Key

PHJVBZVDUNTGNR-HSZRJFAPSA-N

Isomeric SMILES

CC1=C([C@H](C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N

SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N

Canonical SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BAY-Y-5959;  BAY-Y5959;  BAY-Y 5959;  BAYY-5959;  BAYY5959;  BAYY 5959.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-
Reactant of Route 2
Reactant of Route 2
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-
Reactant of Route 3
Reactant of Route 3
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-
Reactant of Route 4
Reactant of Route 4
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-
Reactant of Route 5
Reactant of Route 5
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-
Reactant of Route 6
Reactant of Route 6
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-

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